molecular formula C7H9N5S B12921174 9-Methyl-6-(methylsulfanyl)-9h-purin-2-amine CAS No. 2238-53-1

9-Methyl-6-(methylsulfanyl)-9h-purin-2-amine

Katalognummer: B12921174
CAS-Nummer: 2238-53-1
Molekulargewicht: 195.25 g/mol
InChI-Schlüssel: JSZRTOHSZPQKJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Methyl-6-(methylthio)-9H-purin-2-amine is a chemical compound with the molecular formula C7H8N4S. It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature. This compound is known for its unique structural features, which include a methyl group at the 9th position and a methylthio group at the 6th position of the purine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-6-(methylthio)-9H-purin-2-amine typically involves the alkylation of 6-mercaptopurine with methyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction conditions usually include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 9-Methyl-6-(methylthio)-9H-purin-2-amine may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: 9-Methyl-6-(methylthio)-9H-purin-2-amine can undergo oxidation reactions, where the methylthio group is oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the methylthio group, resulting in the formation of 9-methylpurine.

    Substitution: Nucleophilic substitution reactions can occur at the 6th position, where the methylthio group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: 9-Methylpurine.

    Substitution: Various substituted purines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

9-Methyl-6-(methylthio)-9H-purin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 9-Methyl-6-(methylthio)-9H-purin-2-amine involves its interaction with specific molecular targets in the body. The compound can inhibit certain enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA synthesis. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Mercaptopurine: A purine derivative with a thiol group at the 6th position.

    9-Methylpurine: A purine derivative with a methyl group at the 9th position.

    6-Thioguanine: A purine derivative with a thiol group at the 6th position and an amino group at the 2nd position.

Uniqueness

9-Methyl-6-(methylthio)-9H-purin-2-amine is unique due to the presence of both a methyl group at the 9th position and a methylthio group at the 6th position. This unique structural feature imparts distinct chemical and biological properties to the compound, making it a valuable molecule for research and industrial applications.

Eigenschaften

CAS-Nummer

2238-53-1

Molekularformel

C7H9N5S

Molekulargewicht

195.25 g/mol

IUPAC-Name

9-methyl-6-methylsulfanylpurin-2-amine

InChI

InChI=1S/C7H9N5S/c1-12-3-9-4-5(12)10-7(8)11-6(4)13-2/h3H,1-2H3,(H2,8,10,11)

InChI-Schlüssel

JSZRTOHSZPQKJZ-UHFFFAOYSA-N

Kanonische SMILES

CN1C=NC2=C1N=C(N=C2SC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.